2-Phenylquinoline-4-carbohydrazide
Overview
Description
“2-Phenylquinoline-4-carbohydrazide” is a chemical compound with the molecular formula C16H13N3O . It has an average mass of 263.294 Da and a monoisotopic mass of 263.105865 Da . The compound is also known by other names such as “2-Phenyl-4-quinolinecarbohydrazide” and "2-Phenyl-quinoline-4-carboxylic acid hydrazide" .
Synthesis Analysis
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . All the intermediates, as well as the final 1,2,4-triazolyl quinolines, were fully characterized by their detailed spectral analysis utilizing different techniques such as IR, 1H NMR, 13C NMR, and finally mass spectrometry .
Molecular Structure Analysis
The InChI code for “2-Phenylquinoline-4-carbohydrazide” is 1S/C16H13N3O/c17-19-16(20)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,17H2,(H,19,20)
. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Phenylquinoline-4-carbohydrazide” has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 79.3±0.3 cm3 . The compound has 4 hydrogen bond acceptors and 3 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area of the compound is 68 Å2 . The polarizability is 31.4±0.5 10-24 cm3 . The surface tension is 59.1±3.0 dyne/cm . The molar volume is 209.6±3.0 cm3 .
Scientific Research Applications
Antibacterial Activity
2-Phenylquinoline-4-carbohydrazide has been studied for its potential in combating bacterial infections. Novel quinolone–triazole conjugates derived from this compound have shown promising results in vitro for their antibacterial properties. This is particularly relevant in the context of increasing resistance to existing antibacterial therapies .
Antioxidant Properties
Research indicates that certain conjugates of 2-Phenylquinoline-4-carbohydrazide exhibit antioxidative properties. These findings are based on density functional theory calculations and assays like DPPH (radical scavenging assay) and cellular antioxidant assay, suggesting the compound’s utility in oxidative stress-related conditions .
Antimicrobial Efficacy
The compound’s derivatives have been evaluated for their antimicrobial activities, with some showing significant promise. This includes bactericidal and fungicidal activities, highlighting the potential of these derivatives in developing new antimicrobial agents .
Analgesic and Anti-inflammatory Uses
Derivatives of 2-Phenylquinoline-4-carbohydrazide have been synthesized and screened for their analgesic and anti-inflammatory activities. Tests like the writhing test and carrageenan-induced paw edema test in rats have been used to establish their efficacy in this regard .
Anticancer Applications
Phenylquinoline-4-carboxylic acid derivatives, which include 2-Phenylquinoline-4-carbohydrazide, have been highlighted for their potential anticancer activities. Their pharmacological applications underscore their promise as drug candidates in cancer therapy .
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which this compound belongs, are known to exhibit a wide range of pharmacological properties such as anti-inflammatory, cox inhibitor, anticancer, and analgesic .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to interact with various targets leading to their pharmacological effects .
Biochemical Pathways
Given the broad pharmacological properties of quinoline derivatives, it can be inferred that multiple pathways might be influenced .
Result of Action
2-Phenylquinoline-4-carbohydrazide and its derivatives have been synthesized and screened for their analgesic and anti-inflammatory activity . Among these derivatives, some showed significant anti-inflammatory activity as that of diclofenac sodium (a reference drug) in animal models of inflammation .
properties
IUPAC Name |
2-phenylquinoline-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-19-16(20)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,17H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZWSKCISAPCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275720 | |
Record name | 2-phenylquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinoline-4-carbohydrazide | |
CAS RN |
4779-54-8 | |
Record name | 4779-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4779-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4779-54-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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